molecular formula C24H24ClN3O5S B296932 N-[4-(acetylamino)phenyl]-2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

N-[4-(acetylamino)phenyl]-2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No.: B296932
M. Wt: 502 g/mol
InChI Key: HGRSTZFJHAHNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as ACY-1215, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. ACY-1215 is a selective inhibitor of the histone deacetylase 6 (HDAC6), which plays a crucial role in regulating protein degradation and cellular homeostasis.

Mechanism of Action

HDAC6 is a class IIb histone deacetylase that regulates protein degradation by deacetylating α-tubulin and HSP90, leading to the activation of the aggresome-autophagy pathway. N-[4-(acetylamino)phenyl]-2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide selectively inhibits HDAC6, leading to the accumulation of misfolded and aggregated proteins in the aggresome, which are then targeted for degradation by autophagy. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects, including the inhibition of HDAC6 activity, the promotion of protein degradation, and the reduction of pro-inflammatory cytokine production. In preclinical studies, this compound has been shown to have anti-tumor activity and to enhance the efficacy of chemotherapy in various cancer models. This compound has also been shown to improve cognitive function and reduce neuroinflammation in mouse models of Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects in mouse models of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(acetylamino)phenyl]-2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is its selectivity for HDAC6, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the study of N-[4-(acetylamino)phenyl]-2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide. One area of research is the development of more potent and selective HDAC6 inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and metabolic disorders. Further studies are also needed to determine the safety and efficacy of this compound in humans and to identify potential biomarkers of response to this compound treatment. Overall, this compound represents a promising therapeutic agent with potential applications in a wide range of diseases.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide involves a multistep process that begins with the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This intermediate is then reacted with 2-(3-chloro-4-methoxyphenylsulfonyl)aniline to form this compound. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. HDAC6 inhibition has been shown to promote the degradation of misfolded proteins and reduce the accumulation of toxic aggregates, making it a promising target for the treatment of protein misfolding diseases such as Huntington's disease and Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.

Properties

Molecular Formula

C24H24ClN3O5S

Molecular Weight

502 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H24ClN3O5S/c1-16-4-11-21(12-5-16)34(31,32)28(20-10-13-23(33-3)22(25)14-20)15-24(30)27-19-8-6-18(7-9-19)26-17(2)29/h4-14H,15H2,1-3H3,(H,26,29)(H,27,30)

InChI Key

HGRSTZFJHAHNAW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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